molecular formula C10H21BrO B13549778 3-(Bromomethyl)-1-ethoxy-5-methylhexane

3-(Bromomethyl)-1-ethoxy-5-methylhexane

Katalognummer: B13549778
Molekulargewicht: 237.18 g/mol
InChI-Schlüssel: JNNXWRWILRAQGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-1-ethoxy-5-methylhexane is an organic compound characterized by the presence of a bromomethyl group attached to a hexane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-ethoxy-5-methylhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethoxy-5-methylhexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-1-ethoxy-5-methylhexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the specific reaction, alcohols, ketones, or alkanes can be formed.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-1-ethoxy-5-methylhexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-1-ethoxy-5-methylhexane involves the reactivity of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound useful for introducing various functional groups into organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Bromomethyl)-1-ethoxy-5-methylhexane is unique due to its specific structure, which combines a bromomethyl group with an ethoxy and methyl-substituted hexane backbone

Eigenschaften

Molekularformel

C10H21BrO

Molekulargewicht

237.18 g/mol

IUPAC-Name

3-(bromomethyl)-1-ethoxy-5-methylhexane

InChI

InChI=1S/C10H21BrO/c1-4-12-6-5-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

JNNXWRWILRAQGJ-UHFFFAOYSA-N

Kanonische SMILES

CCOCCC(CC(C)C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.